N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a benzodioxole moiety (1,3-benzodioxole), a hydroxypropyl linker, and a methyl-substituted imidazole ring. The benzodioxole group is associated with enhanced metabolic stability and CNS activity in related compounds, while the hydroxypropyl chain may improve solubility and bioavailability compared to more lipophilic analogs .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-17-7-14(15-8-17)23(19,20)16-5-4-11(18)10-2-3-12-13(6-10)22-9-21-12/h2-3,6-8,11,16,18H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVMOHFFFERPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the dioxole ring.
Attachment of the Hydroxypropyl Group: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxypropyl group.
Formation of the Imidazole Sulfonamide: The final step involves the reaction of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with 1-methylimidazole-4-sulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions can be used for aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a crucial role in plant growth and development.
Mode of Action
The compound enhances root-related signaling responses by interacting with the TIR1 receptor, affecting the auxin signaling pathway. This interaction leads to:
- Enhanced Root Growth : Induces a common transcriptional response associated with auxin.
- Gene Expression Modulation : Down-regulates genes that inhibit root growth.
Medicinal Chemistry
This compound serves as a scaffold for developing new drugs targeting various enzymes or receptors involved in disease pathways. Its structural versatility allows for modifications that can enhance biological activity or selectivity.
Biological Studies
Derivatives of this compound are utilized to investigate the biological activity of sulfonamides and their interactions with biological targets. Research has shown that compounds featuring similar structural motifs can exhibit significant anticancer properties, including:
- Inhibition of Angiogenesis : Related compounds have been shown to inhibit vascular endothelial growth factor receptors (VEGFR), crucial for tumor blood supply.
- Induction of Apoptosis : The compound can induce cell cycle arrest and promote apoptosis in cancer cells through disrupting microtubule assembly.
Materials Science
The compound can be employed in synthesizing novel materials with specific electronic or optical properties. Its unique structural characteristics may enhance interactions with biological targets compared to simpler derivatives.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of VEGFR; apoptosis induction | |
| Anti-Angiogenic | Inhibition of endothelial cell migration | |
| Transport Modulation | Interaction with ABC transporters |
Case Study: Anticancer Efficacy
In studies examining various derivatives of similar structures, compounds containing the benzo[d][1,3]dioxole moiety demonstrated enhanced anticancer activity against multiple cell lines. For instance:
- One derivative showed a 13.8-fold improvement in the effectiveness of doxorubicin against colorectal carcinoma cells, indicating potential for combination therapies.
Understanding the pharmacokinetics of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is crucial for its therapeutic applications:
Absorption and Distribution
Factors such as solubility and molecular size influence how well the compound is absorbed and distributed in biological systems.
Metabolism
Elucidating the metabolic pathways is essential to predict the efficacy and safety profiles of this compound.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide- and benzimidazole-derived molecules. Below is a comparative analysis with structurally related compounds from recent literature:
Key Differences and Implications
Core Structure: The target compound’s imidazole-sulfonamide core differs from the benzimidazole-sulfinyl (3s/3t) and benzimidazole-carboxamide () structures. Imidazole-sulfonamides are less common in literature but are known for their role in carbonic anhydrase inhibition .
Substituent Effects: The benzodioxole group in the target compound may confer greater metabolic stability compared to the methoxy-substituted analogs in and . The hydroxypropyl linker enhances hydrophilicity, contrasting with the lipophilic dimethylamino (3s/3t) or propyl () groups. This could improve aqueous solubility but reduce membrane permeability.
Synthetic Complexity :
- Compounds like 3s/3t (87% yield) utilize reductive cyclization and sulfinyl group incorporation, which are more synthetically demanding than the target compound’s likely sulfonamide coupling steps .
- The one-pot reductive cyclization method in highlights efficient carboxamide formation, a strategy that could be adapted for synthesizing the target compound’s hydroxypropyl linker .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Sulfonamide vs. Sulfinyl/Carboxamide: Sulfonamides are stronger hydrogen-bond donors, enhancing target binding affinity compared to sulfinyl or carboxamide groups. This may improve enzyme inhibition (e.g., carbonic anhydrase) but increase off-target risks .
- Benzodioxole vs. Methoxy : The benzodioxole group’s electron-rich aromatic system may enhance π-π stacking in receptor binding, whereas methoxy groups in contribute to steric hindrance and moderate lipophilicity .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential for various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 350.4 g/mol. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with imidazole and sulfonamide functionalities are known to inhibit specific enzymes, particularly those involved in metabolic pathways.
- Modulation of Signaling Pathways : The benzo[d][1,3]dioxole unit may interact with signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazole derivatives possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Cytotoxicity Studies
In vitro studies assessing cytotoxicity reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 25 | Significant growth inhibition |
| MCF7 | 30 | Moderate cytotoxicity |
| Normal Fibroblasts | >100 | Low toxicity |
Case Study 1: Cancer Cell Lines
A study evaluated the effects of the compound on various cancer cell lines using an MTT assay to measure cell viability. The results indicated that at concentrations above 25 µM, there was a notable decrease in cell viability in HeLa cells by approximately 70% after 72 hours of treatment .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of sulfonamide derivatives similar to the compound . The study found that these compounds effectively inhibited bacterial growth at low concentrations, demonstrating their potential as therapeutic agents against resistant bacterial strains .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Preliminary data suggest that:
- Absorption : Moderate absorption through oral administration.
- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
- Excretion : Renal excretion as metabolites.
Safety assessments indicate low cardiotoxicity with minimal inhibition of hERG channels (<10% at therapeutic concentrations), suggesting a favorable safety profile for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
